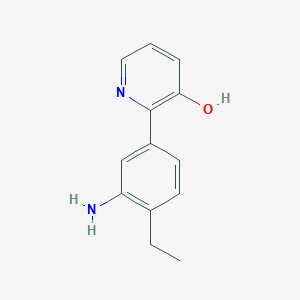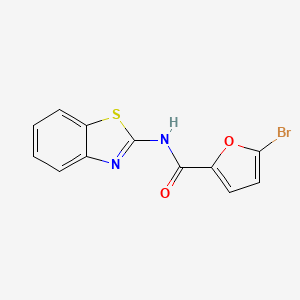![molecular formula C11H12N4OS3 B5524072 3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA](/img/structure/B5524072.png)
3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA is a complex organic compound featuring a thiazole ring, a pyridine ring, and a urea moiety. The thiazole ring, which contains both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity
科学的研究の応用
3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA has several scientific research applications:
Biology: The compound’s ability to interact with biological systems makes it a candidate for studying enzyme inhibition and receptor binding.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA typically involves multiple steps, starting with the formation of the thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. . Reaction conditions generally include the use of palladium catalysts and specific solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole ring or the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
作用機序
The mechanism of action of 3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s ability to form hydrogen bonds and participate in π-π interactions also plays a role in its biological activity .
類似化合物との比較
Similar Compounds
Dabrafenib: Contains a thiazole ring and is used as an anticancer agent.
Dasatinib: Another anticancer drug with a thiazole ring.
Ixabepilone: Contains a thiazole ring and is used in cancer treatment.
Uniqueness
3-[3,5-BIS(METHYLSULFANYL)-1,2-THIAZOL-4-YL]-1-(PYRIDIN-2-YL)UREA is unique due to the presence of both the thiazole and pyridine rings, as well as the urea moiety. This combination of functional groups provides a distinct set of chemical and biological properties, making it a versatile compound for various applications .
特性
IUPAC Name |
1-[3,5-bis(methylsulfanyl)-1,2-thiazol-4-yl]-3-pyridin-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS3/c1-17-9-8(10(18-2)19-15-9)14-11(16)13-7-5-3-4-6-12-7/h3-6H,1-2H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUHCAGHTGNNSAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=NS1)SC)NC(=O)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(cyclopropylmethyl)-N-[(4-nitrophenyl)methyl]propan-1-amine](/img/structure/B5523999.png)
![6-[(3R)-3-hydroxy-3,4,4-trimethyl-1-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B5524004.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5524011.png)

![2-benzyl-8-(5,6-dimethyl-4-pyrimidinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5524040.png)


![(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-3-(3-phenoxypropanoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524058.png)

![2-{3-oxo-3-[2-(1,3-thiazol-2-yl)-1-piperidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5524061.png)
![2-phenyl-N-(2-pyridin-2-ylethyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5524066.png)
![N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B5524103.png)

![2-[(3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5524111.png)
